3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid
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Overview
Description
3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is characterized by the presence of carboxyethyl and diethyl substituents on the cyclobutane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-[(1RS)-1-Carboxyethyl]benzoic Acid: Shares the carboxyethyl group but differs in the aromatic ring structure.
1-Carboxyethyl-4,4’-bipyridinine: Contains a bipyridine structure with carboxyethyl substituents.
N-(3-Amino-1-carboxy-3-oxopropyl)glutamic Acid: Similar in having a carboxyethyl group but differs in the amino acid backbone.
Uniqueness
3-(1-Carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
Molecular Formula |
C12H20O4 |
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Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-(1-carboxyethyl)-2,2-diethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-4-12(5-2)8(7(3)10(13)14)6-9(12)11(15)16/h7-9H,4-6H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
OSSAYYWZEULCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC1C(=O)O)C(C)C(=O)O)CC |
Origin of Product |
United States |
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